BenchChemオンラインストアへようこそ!

(3-Fluoro-4-methoxyphenyl)hydrazine

Anticancer drug discovery Breast cancer research Pyrazoline synthesis

Choose (3-Fluoro-4-methoxyphenyl)hydrazine over generic aryl hydrazines for medicinal chemistry programs requiring precise SAR data. Its 3-fluoro-4-methoxy substitution reduces logP by ~14% versus non-fluorinated analogs, improving solubility and metabolic stability. Evidence confirms derivatives achieve single-digit μM potency (IC50 1.86–2.45 μM) against MDA-MB-231 and MCF-7 breast cancer lines, and anti-proliferative activity comparable to daunorubicin in colorectal cancer models. This building block is essential for constructing pyrazole and pyridazinone cores with validated anticancer activity.

Molecular Formula C7H9FN2O
Molecular Weight 156.16
CAS No. 339264-51-6
Cat. No. B2874612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoro-4-methoxyphenyl)hydrazine
CAS339264-51-6
Molecular FormulaC7H9FN2O
Molecular Weight156.16
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NN)F
InChIInChI=1S/C7H9FN2O/c1-11-7-3-2-5(10-9)4-6(7)8/h2-4,10H,9H2,1H3
InChIKeyXIQYMYMQKMEVOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3-Fluoro-4-methoxyphenyl)hydrazine (CAS 339264-51-6): A Specialized Building Block for Heterocyclic Synthesis in Drug Discovery


(3-Fluoro-4-methoxyphenyl)hydrazine is a fluorinated aromatic hydrazine with the molecular formula C7H9FN2O and a molecular weight of 156.16 g/mol [1]. As a substituted phenylhydrazine derivative, its core value lies in its dual functionality as a nucleophile and a precursor for heterocyclic synthesis, particularly for constructing pyrazole and pyridazinone cores that are prevalent in pharmaceuticals and agrochemicals . Its unique substitution pattern, featuring both a fluoro and a methoxy group, imparts distinct electronic and steric properties that influence the biological activity and physicochemical profile of its downstream derivatives.

The Critical Role of the 3-Fluoro-4-methoxyphenyl Group in Tuning Biological Activity: Why Generic Analogs Are Not Equivalent


Simple substitution with other commercially available aryl hydrazines, such as (4-methoxyphenyl)hydrazine or (3-fluorophenyl)hydrazine, leads to the formation of heterocyclic scaffolds with significantly different biological properties and physicochemical profiles [1]. The specific 3-fluoro-4-methoxy substitution pattern on the phenyl ring directly impacts the potency, selectivity, and drug-likeness of the final compounds. For instance, studies have shown that derivatives bearing the 3-fluoro-4-methoxyphenyl moiety exhibit distinct cytotoxicity profiles against cancer cell lines compared to their non-fluorinated or differently substituted counterparts . This specificity arises from the unique electronic effects and lipophilicity (calculated XLogP3 = 1.2) conferred by this particular substitution pattern, which can influence target binding and cellular permeability [1]. Using a generic analog will not yield the same biological outcomes and can derail a structure-activity relationship (SAR) program.

Quantitative Differentiation of (3-Fluoro-4-methoxyphenyl)hydrazine: Evidence for Superior Performance in Specific Applications


Generation of Potent Anticancer Leads: Pyrazoline Derivatives Bearing the 3-Fluoro-4-methoxyphenyl Moiety Exhibit Single-Digit Micromolar Cytotoxicity

Hydroxypyrazoline derivatives synthesized from a precursor containing the 3-fluoro-4-methoxyphenyl group have demonstrated potent in vitro cytotoxicity against breast cancer cell lines. A key compound from this series (referred to as '139') achieved IC50 values of 2.45 μM against MCF-7 cells and 1.86 μM against MDA-MB-231 cells [1]. This performance is highly relevant for procurement decisions, as it provides a tangible benchmark for the biological potential of compounds derived from this specific building block.

Anticancer drug discovery Breast cancer research Pyrazoline synthesis

Enabling the Synthesis of Anti-Proliferative Pyridazinones with Favorable In Vivo Safety Profiles

The compound serves as the key starting material for synthesizing a series of 3(2H)-pyridazinone derivatives, which have been specifically evaluated for their anti-proliferative effects against human colon carcinoma HCT116 cells . Importantly, all compounds in this series demonstrated a favorable preliminary toxicity profile in vivo, with LC50 values >100 μg/mL in the Artemia salina lethality test, a widely used model for preliminary toxicity assessment . The most active compounds in this series achieved anti-proliferative IC50 values comparable to the established chemotherapeutic agent daunorubicin . This combination of efficacy and a non-toxic preliminary profile is a critical differentiator for procurement, as it suggests that the derived compounds are promising leads with a potentially wider therapeutic window.

Colon cancer research Anti-proliferative agents Pyridazinone synthesis

Fine-Tuning Lipophilicity for Improved Drug-Like Properties: A 14% Reduction in XLogP3 vs. (4-Methoxyphenyl)hydrazine

The introduction of the fluorine atom at the 3-position provides a strategic advantage in modulating the lipophilicity of the final drug candidates. The calculated partition coefficient (XLogP3) for (3-fluoro-4-methoxyphenyl)hydrazine is 1.2 [1], which is 14.3% lower than that of its closest analog, (4-methoxyphenyl)hydrazine (XLogP3 = 1.4) [2]. This subtle but significant reduction in lipophilicity, while maintaining similar hydrogen bonding capabilities (both have 2 H-bond donors and a comparable number of acceptors), can lead to improved solubility, reduced off-target binding, and better overall pharmacokinetic profiles for the resulting compounds.

Medicinal chemistry Physicochemical property optimization Drug-likeness

High-Value Application Scenarios for (3-Fluoro-4-methoxyphenyl)hydrazine Based on Quantitative Evidence


Lead Optimization in Oncology: Synthesis of Pyrazoline Libraries for Breast Cancer

Procure (3-Fluoro-4-methoxyphenyl)hydrazine for the targeted synthesis of novel pyrazoline-based kinase inhibitors or other anticancer agents. The evidence shows that this specific building block can yield derivatives with single-digit micromolar potency (e.g., IC50 = 1.86-2.45 μM) against aggressive breast cancer cell lines like MDA-MB-231 and MCF-7 [1]. This is a high-value scenario for medicinal chemistry groups focused on expanding their SAR around this validated cytotoxic scaffold.

Development of Safer Chemotherapeutics: Synthesis of Non-Toxic Pyridazinone Leads for Colon Cancer

Utilize this compound as a precursor for generating a library of 3(2H)-pyridazinone derivatives to identify new anti-proliferative agents against colorectal cancer. The evidence confirms that derivatives from this series can achieve anti-proliferative activity comparable to the clinical drug daunorubicin while exhibiting a favorable preliminary toxicity profile in vivo (LC50 > 100 μg/mL in Artemia salina) . This scenario is ideal for projects aiming to develop anti-cancer agents with a potentially superior therapeutic index.

Rational Drug Design: Optimizing Pharmacokinetic Properties of New Chemical Entities

Choose (3-fluoro-4-methoxyphenyl)hydrazine over its non-fluorinated analog, (4-methoxyphenyl)hydrazine, when the goal is to reduce the lipophilicity (XLogP3) of a drug candidate by approximately 14% [2]. This strategic choice can improve the aqueous solubility, metabolic stability, and reduce non-specific binding of the final compound, thereby increasing its probability of success in preclinical development. This application scenario is particularly relevant for medicinal chemists conducting property-driven lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Fluoro-4-methoxyphenyl)hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.